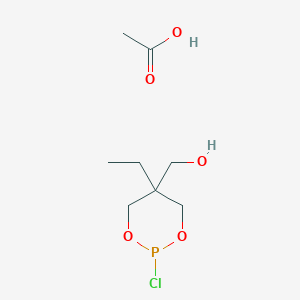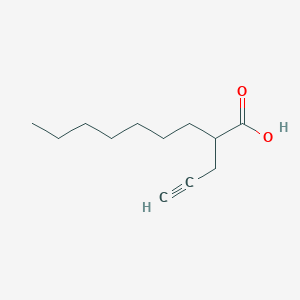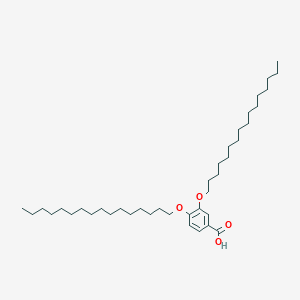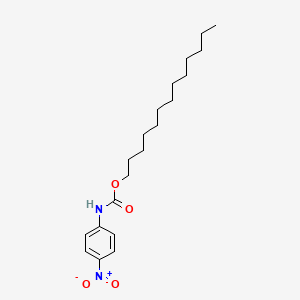
(Z)-3-hydroxy-2-phenyldiazenylbut-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanamide, 3-oxo-2-(phenylhydrazono)- is a chemical compound with the molecular formula C10H11N3O2 It is known for its unique structure, which includes a phenylhydrazono group attached to a butanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, 3-oxo-2-(phenylhydrazono)- typically involves the reaction of acetoacetanilide with phenylhydrazine. The reaction is carried out under acidic or basic conditions, depending on the desired yield and purity. The general reaction scheme is as follows:
Acetoacetanilide Preparation: Acetoacetanilide is synthesized by reacting acetoacetic acid with aniline in the presence of an acid catalyst.
Phenylhydrazone Formation: Acetoacetanilide is then reacted with phenylhydrazine to form Butanamide, 3-oxo-2-(phenylhydrazono)-. This reaction is typically carried out in ethanol or another suitable solvent, with the reaction mixture being heated to reflux for several hours.
Industrial Production Methods
Industrial production of Butanamide, 3-oxo-2-(phenylhydrazono)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
Butanamide, 3-oxo-2-(phenylhydrazono)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the phenylhydrazono group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylhydrazono group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Solvents: Ethanol, methanol, and dichloromethane are commonly used solvents for these reactions.
Major Products Formed
Oxidation: Oxidation typically yields oxo derivatives with altered functional groups.
Reduction: Reduction results in the formation of amine derivatives.
Substitution: Substitution reactions produce a variety of derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Butanamide, 3-oxo-2-(phenylhydrazono)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Butanamide, 3-oxo-2-(phenylhydrazono)- involves its interaction with various molecular targets. The phenylhydrazono group can form hydrogen bonds and interact with enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetoacetanilide: A precursor in the synthesis of Butanamide, 3-oxo-2-(phenylhydrazono)-.
Phenylhydrazine: Another precursor used in the synthesis.
N-(2-Methoxyphenyl)-3-oxo-2-(phenylhydrazono)butanamide: A structurally similar compound with a methoxy group.
Uniqueness
Butanamide, 3-oxo-2-(phenylhydrazono)- is unique due to its specific phenylhydrazono group, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H11N3O2 |
|---|---|
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
(Z)-3-hydroxy-2-phenyldiazenylbut-2-enamide |
InChI |
InChI=1S/C10H11N3O2/c1-7(14)9(10(11)15)13-12-8-5-3-2-4-6-8/h2-6,14H,1H3,(H2,11,15)/b9-7-,13-12? |
Clé InChI |
WUBFXAJSFLACFI-BTPDRLHJSA-N |
SMILES isomérique |
C/C(=C(\C(=O)N)/N=NC1=CC=CC=C1)/O |
SMILES canonique |
CC(=C(C(=O)N)N=NC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{[2-({4-[(2-Carboxyphenyl)sulfanyl]butyl}sulfanyl)ethyl]sulfanyl}benzoic acid](/img/structure/B14276498.png)
![N,N'-[(Diphenylsilanediyl)bis(methylene)]bis(N-ethylethan-1-amine)](/img/structure/B14276503.png)


![N-[1-(3-Bromophenyl)ethenyl]acetamide](/img/structure/B14276524.png)

![1,4,7,10-Tetraazabicyclo[5.5.2]tetradecane-4,10-diacetic acid](/img/structure/B14276542.png)
![1,1'-[1-(4-Methylbenzene-1-sulfonyl)-2-nitroethene-1,2-diyl]dibenzene](/img/structure/B14276551.png)
![[(2-{(E)-[2-(Dimethylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile](/img/structure/B14276561.png)


